molecular formula C9H7N3O3 B1599095 4-Nitro-2-(1H-pyrazol-3-yl)phenol CAS No. 351003-12-8

4-Nitro-2-(1H-pyrazol-3-yl)phenol

Cat. No. B1599095
M. Wt: 205.17 g/mol
InChI Key: NPTPVROZEGBZIS-UHFFFAOYSA-N
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Description

4-Nitro-2-(1H-pyrazol-3-yl)phenol, also known as NPP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 232.18 g/mol.

Scientific Research Applications

Copper Extraction

4-Nitro-2-(1H-pyrazol-3-yl)phenol derivatives, such as 2-nitro-4-methyl-6-[5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl]phenol, have shown significant strength as copper extractants. These compounds demonstrate a high selectivity over iron (iii) due to their structural characteristics, specifically the substitution in the phenol ring, which greatly influences their extraction efficiency. The presence of electron-accepting groups ortho to the phenol oxygen atoms enhances the extractant strength, influenced by steric factors (Healy et al., 2016).

Molecular Docking and Quantum Chemical Calculations

The molecular structure of derivatives of 4-Nitro-2-(1H-pyrazol-3-yl)phenol, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been studied using Density Functional Theory (DFT). These studies include vibrational spectra recording, bond length and angle calculations, and molecular electrostatic potential (MEP) analysis. Such research provides insights into the electronic properties and potential biological effects of these compounds (Viji et al., 2020).

Reactivity in Chemical Synthesis

In chemical synthesis, 3,4,5-Trinitro-1H-pyrazole and its derivatives, react with various compounds such as ammonia, amines, and phenols under mild conditions. These reactions involve nucleophilic substitution, crucial for the production of diverse chemical structures. This reactivity opens avenues for creating novel compounds with potential applications in various fields (Dalinger et al., 2013).

Corrosion Inhibition

Pyrazoline derivatives, closely related to 4-Nitro-2-(1H-pyrazol-3-yl)phenol, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency and adhere to the steel surface following Langmuir adsorption isotherm. Their mixed-type inhibitor behavior and potential for increasing polarization resistance make them valuable in material preservation and engineering applications (Lgaz et al., 2018).

Molecular and Electronic Structures

The molecular and electronic structures of compounds containing 4-Nitro-2-(1H-pyrazol-3-yl)phenol or similar moieties have been analyzed through X-ray crystallography and hydrogen bonding studies. Understanding the interaction between molecules and their hydrogen bonding patterns contributes to the knowledge of their chemical properties and potential applications (Portilla et al., 2007).

properties

IUPAC Name

4-nitro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTPVROZEGBZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425432
Record name 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(1H-pyrazol-3-yl)phenol

CAS RN

351003-12-8
Record name 4-Nitro-2-(1H-pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2-(1H-pyrazol-3-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
A combination of palladium (II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to …
Number of citations: 72 www.thieme-connect.com

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